SB-215505 is classified under the category of serotonin receptor antagonists, specifically targeting the 5-HT2B receptor. Its chemical formula is , with a molar mass of approximately 337.81 g/mol . The compound's CAS number is 162100-15-4, and it is cataloged in various chemical databases including PubChem and ChemSpider .
The synthesis of SB-215505 involves several key steps that typically include:
The molecular structure of SB-215505 can be characterized as follows:
SB-215505 participates in several chemical reactions relevant to its pharmacological activity:
The mechanism of action of SB-215505 primarily involves:
SB-215505 has several significant applications:
SB-215505 (6-chloro-5-methyl-N-quinolin-4-yl-2,3-dihydroindole-1-carboxamide) is a high-affinity antagonist with pronounced selectivity for the 5-HT2B receptor subtype. Its binding profile has been extensively characterized through radioligand displacement assays using human recombinant receptors expressed in HEK293 cells. As shown in Table 1, SB-215505 exhibits a pKi value of 8.3 at 5-HT2B receptors, compared to 6.77 at 5-HT2A and 7.66 at 5-HT2C receptors. This represents a 30-fold selectivity for 5-HT2B over 5-HT2A receptors and approximately 4-fold selectivity over 5-HT2C receptors [1] [8]. Such specificity positions SB-215505 as a critical pharmacological tool for dissecting 5-HT2B-mediated functions in complex biological systems.
Table 1: Receptor Binding Affinity Profile of SB-215505
Receptor Subtype | pKi Value | Selectivity Ratio |
---|---|---|
5-HT2B | 8.3 ± 0.1 | Reference |
5-HT2C | 7.66 ± 0.2 | 4.4-fold lower |
5-HT2A | 6.77 ± 0.3 | 33.9-fold lower |
Functionally, SB-215505 demonstrates potent antagonism of serotonin-stimulated phosphatidylinositol (PI) hydrolysis—a key downstream signaling pathway of Gq-coupled 5-HT2 receptors. In cell-based assays, SB-215505 concentration-dependently blocks 5-HT-induced accumulation of inositol phosphates with IC50 values consistent with its binding affinity at 5-HT2B receptors [1]. This antagonism is non-competitive and insurmountable, indicating that SB-215505 stabilizes an inactive conformation of the 5-HT2B receptor or disrupts receptor-Gq/11 protein coupling. Crucially, at concentrations ≤100 nM, SB-215505 shows negligible activity against 5-HT2A- or 5-HT2C-mediated PI hydrolysis, confirming its subtype-selective mechanism [1] [9].
SB-215505 exerts profound inhibitory effects on intracellular calcium (Ca2+) mobilization—a critical event in 5-HT2B receptor signaling. In cardiac fibroblasts, serotonin stimulation triggers Gq-mediated phospholipase Cβ (PLCβ) activation, generating inositol-1,4,5-trisphosphate (IP3) and subsequent IP3 receptor-gated Ca2+ release from the endoplasmic reticulum. SB-215505 (100 nM) abolishes this Ca2+ transient, as verified by Fura Red ratiometric flow cytometry [5] [10]. Similarly, in neuronal models, SB-215505 blocks 5-HT2B-dependent Ca2+ oscillations in cortical neurons, confirming its blood-brain barrier permeability and central activity [1] [2].
The compound also indirectly modulates store-operated calcium entry (SOCE). By preventing initial ER Ca2+ depletion via IP3 receptor blockade, SB-215505 inhibits stromal interaction molecule (STIM)-mediated gating of ORAI/CRAC channels at the plasma membrane. This dual action—blocking both ER release and SOCE—explains its efficacy in suppressing sustained Ca2+-dependent responses like cardiac fibroblast proliferation [3] [5].
Beyond canonical Gq signaling, SB-215505 disrupts 5-HT2B-initiated cross-talk with cytokine-activated pathways. In angiotensin II (AngII)-induced cardiac hypertrophy models, 5-HT2B receptors amplify NADPH oxidase (NOX) activity, generating reactive oxygen species (ROS) that activate JAK/STAT3 cascades. SB-215505 (1 mg/kg/day) prevents:
Table 2: SB-215505 Inhibition of Adhesion-Induced STAT3 Signaling
Signaling Event | Induction by Cell Adhesion | SB-215505 Effect |
---|---|---|
STAT3-Y705 phosphorylation | 3.8-fold increase | Complete block |
STAT3 nuclear translocation | 90% of aggregated cells | Reduced to 15% |
Bcl-xL mRNA expression | 4.2-fold increase | Normalized to basal |
This STAT3 inhibition is mechanistically linked to E-cadherin-mediated intercellular adhesion. In squamous carcinoma cells, calcium-dependent cell aggregation recruits 5-HT2B receptors to adherens junctions, where they potentiate Src/EGFR-dependent STAT3 activation. SB-215505 (10 µM) abolishes adhesion-triggered STAT3 phosphorylation without affecting E-cadherin clustering itself [4] [6]. Thus, SB-215505 uncouples mechanical adhesion from pro-survival transcriptional responses—a key mechanism in its anti-remodeling effects.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1